An In-Depth Technical Guide to Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) for Advanced Research Applications
An In-Depth Technical Guide to Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers at the forefront of chemical innovation.
Section 1: Core Compound Identity and Properties
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), a member of the organofluorine class of compounds, serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the two trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups in cross-coupling reactions.
1.1. Chemical Identity
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Systematic Name: Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
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Synonyms: 7-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthyl trifluoromethanesulfonate, 2,7-Naphthaleneditriflate, 2,7-Bis(trifluoromethanesulfonyloxy)naphthalene
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CAS Registry Number: 151391-00-3[1]
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Molecular Formula: C₁₂H₆F₆O₆S₂[2]
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Molecular Weight: 424.3 g/mol
1.2. Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Physical Form | Solid, powder to crystal | [1][2] |
| Appearance | White to Light yellow | |
| Purity | >97% | [1][2] |
| Melting Point | 59.0 to 63.0 °C | |
| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |
Chemical Structure:
Caption: Chemical structure of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).
Section 2: Comprehensive Safety and Handling
Adherence to stringent safety protocols is paramount when working with this reagent. The following information is a synthesis of available data and should be supplemented with a thorough review of the material safety data sheet (MSDS) from your supplier.
2.1. Hazard Identification
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GHS Pictograms:
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Corrosion
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Health Hazard
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Exclamation Mark
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Signal Word: Danger[1]
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Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.[1]
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P270: Do not eat, drink or smoke when using this product.[1]
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P280: Wear protective gloves/ eye protection/ face protection.[1]
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P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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P310: Immediately call a POISON CENTER/doctor.[1]
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P330: Rinse mouth.[1]
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P501: Dispose of contents/container to an approved waste disposal plant.[1]
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2.2. First-Aid Measures
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General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
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If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
2.3. Handling and Storage
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under an inert gas.[1][2]
Section 3: Synthesis and Experimental Protocols
The synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) typically proceeds via the triflation of 2,7-dihydroxynaphthalene. The following protocol is a representative procedure based on the synthesis of analogous compounds.[3]
3.1. Synthesis of the Precursor: 2,7-Dihydroxynaphthalene
2,7-Dihydroxynaphthalene is a crucial starting material. A common industrial synthesis involves the sulfonation of naphthalene followed by caustic fusion.[4]
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Step 1: Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid. The regioselectivity to favor the 2,7-disulfonic acid isomer is controlled by reaction conditions such as temperature and acid concentration.[4]
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Step 2: Caustic Fusion: The isolated naphthalene-2,7-disulfonic acid is heated with molten sodium hydroxide or potassium hydroxide at high temperatures (around 300°C) to replace the sulfonic acid groups with hydroxyl groups.[4]
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Step 3: Acidification and Isolation: The product is then acidified to yield 2,7-dihydroxynaphthalene, which is purified by crystallization.[4]
3.2. Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
This protocol is adapted from the synthesis of 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate).[3]
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Materials:
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2,7-Dihydroxynaphthalene
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Dichloromethane (DCM)
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Triethylamine (TEA)
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Trifluoromethanesulfonic anhydride (Tf₂O)
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-
Procedure:
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Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in a mixture of dichloromethane and triethylamine (3 equivalents).
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Cool the solution to 0 °C (273 K).
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Add a solution of trifluoromethanesulfonic anhydride (2.2 equivalents) in dichloromethane dropwise to the cooled solution.
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Maintain the reaction mixture at 0 °C for 12 hours.
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Evaporate the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the final product.
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Caption: Synthetic workflow for Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).
Section 4: Applications in Organic Synthesis and Materials Science
The triflate groups of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) make it a powerful electrophile in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[5][6]
4.1. Suzuki-Miyaura Cross-Coupling Reactions
Aryl triflates are excellent alternatives to aryl halides in Suzuki-Miyaura couplings.[7] The reaction involves the coupling of the ditriflate with an organoboron compound in the presence of a palladium catalyst and a base.
Exemplary Protocol for a Double Suzuki-Miyaura Coupling:
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Materials:
-
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
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Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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Caption: Generalized workflow for a double Suzuki-Miyaura cross-coupling reaction.
4.2. Precursor for Organic Electronic Materials
The rigid, planar structure of the naphthalene core makes it an attractive component for organic semiconductors. Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) can serve as a precursor to a variety of functionalized naphthalene derivatives for applications in organic field-effect transistors (OFETs) and other electronic devices.[3][8] The triflate groups can be substituted with various functionalities to tune the electronic properties of the resulting materials.
Section 5: Conclusion
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a valuable and versatile reagent for the synthesis of advanced organic materials and complex molecules. Its high reactivity in cross-coupling reactions, coupled with the potential for functionalization of the naphthalene core, makes it a key building block for innovation in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the research laboratory.
References
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Wu, X.-X., Wan, Y., & Ng, S. W. (2011). 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2698. Available from: [Link]
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Nolan, S. P., & Organ, M. G. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 21(15), 6094-6098. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Applications of 2,7-Dihydroxynaphthalene. Available from: [Link]
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Zhang, X., et al. (2022). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 12(1), 1-8. Available from: [Link]
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Saito, M., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available from: [Link]
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IntechOpen. (2017). Organic Thin-Film Transistor (OTFT) / Organic Field-Effect Transistor (OFET). In Organic Field-Effect Transistor: Device Physics, Materials, and Process. Available from: [Link]
- Google Patents. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
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Marszalek, T., et al. (2012). Organic semiconductors for field-effect transistors (FETs): tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. Journal of Materials Chemistry, 22(43), 23183-23192. Available from: [Link]
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IntechOpen. (2017). Organic Field-Effect Transistor: Device Physics, Materials, and Process. Available from: [Link]
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Bogdanov, J., & Lin, N. (2008). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Molbank, 2008(4), M567. Available from: [Link]
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Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(1), 442-448. Available from: [Link]
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Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Tetrahedron Letters, 52(43), 5642-5645. Available from: [Link]
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Wen, N., et al. (2007). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 19(7), 5761-5764. Available from: [Link]
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